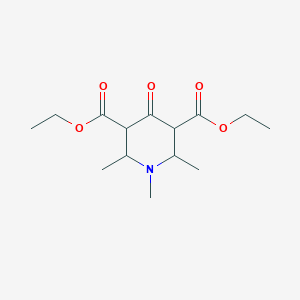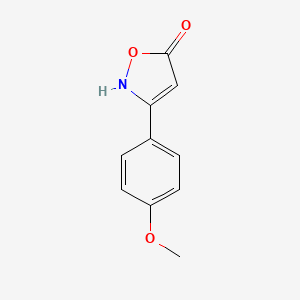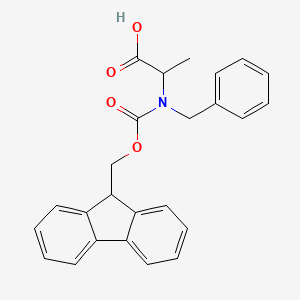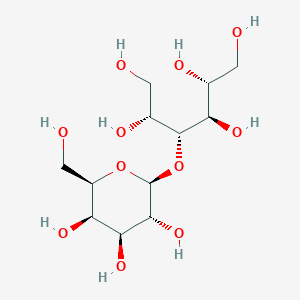
(2R,3R,4R,5R)-4-(((2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol
Übersicht
Beschreibung
(2R,3R,4R,5R)-4-(((2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol is a complex carbohydrate derivative This compound is characterized by its multiple hydroxyl groups and a tetrahydropyran ring, making it a polyol with significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of specific catalysts to ensure stereoselectivity. A common synthetic route includes:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions.
Glycosylation: Coupling of the protected sugar moiety with the hexane derivative using glycosyl donors and acceptors under acidic or basic conditions.
Deprotection: Removal of protecting groups to yield the final polyol structure.
Industrial Production Methods: Industrial production may involve enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases can be employed to catalyze the formation of glycosidic bonds, ensuring high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, tosylates.
Chemistry:
- Used as a building block in the synthesis of more complex carbohydrates and glycosides.
- Studied for its reactivity and potential as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its role in cellular processes and as a potential therapeutic agent.
- Used in the study of enzyme-substrate interactions due to its multiple hydroxyl groups.
Medicine:
- Potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
- Explored for its anti-inflammatory and antioxidant properties.
Industry:
- Utilized in the production of biodegradable polymers and materials.
- Employed in the food industry as a sweetener or stabilizer.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites of enzymes or receptors. This can modulate the activity of these proteins, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: Acts as a substrate or inhibitor for glycosidases and glycosyltransferases.
Receptors: Binds to carbohydrate-recognizing receptors, influencing cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
D-Glucose: A simple monosaccharide with similar hydroxyl group arrangement but lacks the tetrahydropyran ring.
Sucrose: A disaccharide composed of glucose and fructose, with different glycosidic linkage.
Mannitol: A polyol with similar hydroxyl groups but different stereochemistry and no glycosidic linkage.
Uniqueness:
- The presence of both a tetrahydropyran ring and multiple hydroxyl groups makes it unique in terms of its structural complexity and reactivity.
- Its ability to form stable complexes with various molecules enhances its utility in scientific research and industrial applications.
This detailed overview should provide a comprehensive understanding of (2R,3R,4R,5R)-4-(((2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-QMRWEYQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53796-37-5 | |
| Record name | 3-o-beta-D-Galactopyranosyl-D-mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053796375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-.BETA.-D-GALACTOPYRANOSYL-D-MANNITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E8DXV9EQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)
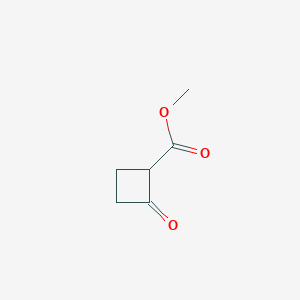






![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)

